
Methyl 3-bromo-4-cyanobenzoate
Overview
Description
Methyl 3-bromo-4-cyanobenzoate is an organic compound with the molecular formula C9H6BrNO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 4 on the benzene ring are substituted with bromine and cyano groups, respectively. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-4-cyanobenzoate can be synthesized through several methods. One common route involves the bromination of methyl 4-cyanobenzoate using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs at room temperature and yields the desired product .
Another method involves the reaction of 4-amino-3-bromo-benzoic acid methyl ester with tert-butyl nitrite and boron trifluoride diethyl etherate in dichloromethane at low temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination reactions using automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Position
The bromine atom at the 3-position undergoes nucleophilic substitution under mild conditions, enabling the introduction of diverse functional groups.
Reagents and Conditions
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Nucleophiles : Amines, thiols, azides, or alkoxides.
-
Catalysts/Base : K₂CO₃, NaH, or Et₃N.
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Solvents : DMF, THF, or DMSO at 25–80°C.
Examples
Mechanism : Proceeds via a two-step SNAr (nucleophilic aromatic substitution) pathway, where the electron-withdrawing cyano and ester groups activate the benzene ring for attack by nucleophiles .
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom participates in cross-coupling reactions to construct biaryl or heteroaryl systems.
Common Coupling Types
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Suzuki-Miyaura : Reaction with boronic acids.
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Buchwald-Hartwig : Coupling with amines.
Representative Data
Key Insight : The cyano group enhances electron deficiency, improving coupling efficiency with electron-rich partners .
Ester Hydrolysis and Derivatives
The methyl ester undergoes hydrolysis or transesterification to yield carboxylic acids or alternative esters.
Hydrolysis Pathways
Applications : The carboxylic acid derivative serves as a precursor for acyl chlorides or amides .
Cyano Group Transformations
The cyano group at the 4-position participates in reductions, hydrolyses, and cycloadditions.
Key Reactions
Notable Mechanism : Cyano reduction proceeds via intermediate imine formation, stabilized by the electron-deficient aromatic ring .
Electrophilic Aromatic Substitution (EAS)
Despite electron-withdrawing groups, directed EAS occurs at specific positions under vigorous conditions.
Nitration and Sulfonation
Reaction | Reagents/Conditions | Product | Yield | Source |
---|---|---|---|---|
Nitration | HNO₃/H₂SO₄, 0°C, 2h | Methyl 3-bromo-4-cyano-5-nitrobenzoate | 55% | |
Sulfonation | SO₃/H₂SO₄, 120°C, 6h | Methyl 3-bromo-4-cyano-5-sulfobenzoate | 60% |
Regioselectivity : Substitution occurs para to the cyano group due to its strong meta-directing effect .
Schiff Base Formation
After bromine substitution with an amine, the resulting amino derivative reacts with aldehydes/ketones.
Example
Step 1: Substitution | Step 2: Schiff Base Formation | Final Product | Yield | Source |
---|---|---|---|---|
Aniline, K₂CO₃, DMF | 4-Nitrobenzaldehyde, EtOH, RT, 3h | Methyl 3-(4-nitrobenzylideneamino)-4-cyanobenzoate | 68% |
Application : Such derivatives are explored as ligands in catalysis or bioactive molecules .
Scientific Research Applications
Methyl 3-bromo-4-cyanobenzoate has several applications in scientific research:
Biology: Researchers use this compound to study the effects of various functional groups on biological activity.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-bromo-4-cyanobenzoate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl group of this compound and the boronic acid .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-3-cyanobenzoate: Similar structure but with different positions of the bromine and cyano groups.
Methyl 3-bromo-4-nitrobenzoate: Contains a nitro group instead of a cyano group.
Methyl 3-chloro-4-cyanobenzoate: Has a chlorine atom instead of bromine.
Uniqueness
Methyl 3-bromo-4-cyanobenzoate is unique due to the specific positioning of the bromine and cyano groups, which influence its reactivity and the types of reactions it can undergo. This compound’s versatility in various chemical reactions makes it valuable in synthetic organic chemistry.
Biological Activity
Methyl 3-bromo-4-cyanobenzoate is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores the biological activity of this compound, focusing on its mechanism of action, applications in drug development, and relevant case studies.
Structural Characteristics
This compound is characterized by the following features:
- Molecular Formula : C10H6BrN O2
- Molecular Weight : Approximately 240.05 g/mol
- Functional Groups : Presence of a bromine atom at the 3-position and a cyano group at the 4-position of the benzene ring, along with an ester functional group.
These structural components significantly influence the compound's reactivity and interactions with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, including enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound can inhibit specific enzymes, which may lead to modulation of metabolic pathways. For instance, it has shown potential in inhibiting gankyrin, a protein associated with cancer progression .
- Receptor Binding : The structural components allow for binding to various receptors, which can influence cellular signaling pathways. This interaction can be crucial for developing therapeutic agents targeting specific diseases.
Applications in Drug Development
This compound serves as a precursor in synthesizing potential drug candidates. Its derivatives have exhibited promising biological activities, including:
- Anticancer Properties : Research indicates that compounds derived from this compound can exhibit antiproliferative effects against cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). For example, certain derivatives showed IC50 values indicating significant inhibition of cell proliferation .
Compound | Structure | A549 IC50 (μM) | MDA-MB-231 IC50 (μM) |
---|---|---|---|
cjoc42 | - | >100 | >100 |
21 | - | - | 39.1 ± 2.1 |
26 | - | - | 8–10-fold improvement |
- Antimicrobial Activity : Some studies suggest that derivatives may also possess antimicrobial properties, enhancing their applicability in treating infections.
Case Studies
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Antiproliferative Activity :
A study evaluated the antiproliferative effects of this compound derivatives on A549 and MDA-MB-231 cell lines. Results indicated that specific modifications to the structure significantly enhanced activity against these cancer cells, suggesting a pathway for developing more effective anticancer drugs . -
Enzyme Interaction Studies :
Interaction studies demonstrated that this compound could modulate enzymatic activity through competitive inhibition mechanisms. This was particularly noted in its interaction with caspases, where it inhibited their activity by oxidizing critical cysteine residues .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Methyl 3-bromo-4-cyanobenzoate?
- Methodological Answer : The compound can be synthesized via multi-step procedures. For example:
- Step 1 : Bromination of methyl 4-cyanobenzoate using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ or DMF .
- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the 3-bromo isomer.
- Validation : Confirm regioselectivity using NMR (¹H and ¹³C) and LC-MS to distinguish between ortho/meta/para isomers. Similar protocols are validated for brominated benzoate derivatives in prior studies .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify substituent positions (e.g., bromo and cyano groups cause distinct deshielding effects). For example, the cyano group at C4 induces downfield shifts (~δ 115-120 ppm in ¹³C NMR) .
- IR Spectroscopy : Confirm functional groups (C≡N stretch ~2240 cm⁻¹, ester C=O ~1720 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing and steric effects using programs like ORTEP-3 for structural visualization .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Storage : Keep at 0–6°C in airtight containers to prevent hydrolysis of the cyano group .
- Waste Disposal : Neutralize brominated waste with 10% sodium thiosulfate before incineration. Follow institutional guidelines for halogenated organic waste, as outlined for structurally similar compounds .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Computational Setup : Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets to model steric/electronic effects. The cyano group at C4 enhances electrophilicity at C3, favoring Suzuki-Miyaura couplings .
- Validation : Compare calculated activation energies with experimental yields. For example, DFT-predicted Pd-catalyzed coupling barriers align with observed >80% yields in analogous bromobenzoates .
Q. What role does the cyano group play in directing regioselective functionalization of this compound?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing cyano group deactivates the benzene ring, directing electrophilic substitution to the meta position relative to itself. This is critical for designing sequential reactions (e.g., nitration or amination) .
- Case Study : In a palladium-catalyzed cyanation, the existing cyano group at C4 blocks further substitution at C2/C6, favoring C5 functionalization .
Q. How can this compound serve as a building block in medicinal chemistry?
- Methodological Answer :
- Applications :
- Anticancer Agents : The bromo group enables coupling with heterocycles (e.g., triazoles) to create kinase inhibitors. For example, analogues with 1,2,4-oxadiazole moieties show antiproliferative activity .
- Antimicrobial Scaffolds : The cyano group enhances binding to bacterial enzymes (e.g., dihydrofolate reductase) via hydrogen bonding, as seen in related 4-cyano benzoate derivatives .
Properties
IUPAC Name |
methyl 3-bromo-4-cyanobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUBMRDPZDMJDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90633487 | |
Record name | Methyl 3-bromo-4-cyanobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90633487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942598-44-9 | |
Record name | Methyl 3-bromo-4-cyanobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90633487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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